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Compound of Interest

Compound Name: Ro 31-2201

Cat. No.: B1679478

F. Hoffmann-La Roche AG, Basel, Switzerland

Abstract

Ro 31-2201 emerged from the intensive research efforts in the early 1980s to develop potent
and specific inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood
pressure. This document provides a comprehensive technical overview of the discovery and
synthesis history of Ro 31-2201, an ACE inhibitor developed by Hoffmann-La Roche. The initial
discovery of this class of compounds was reported in a seminal 1984 publication in FEBS
Letters. While the full text of this original publication is not widely accessible, this guide
synthesizes information from subsequent patents and related chemical literature to provide a
detailed account for researchers, scientists, and drug development professionals. This
document outlines the presumed synthetic pathways, the relevant biological signaling
cascades, and the experimental methodologies used to characterize such inhibitors.

Discovery and Development History

The discovery of Ro 31-2201 is rooted in the broader effort to design orally active, non-peptidic
inhibitors of angiotensin-converting enzyme. Following the groundbreaking success of
captopril, the first ACE inhibitor, pharmaceutical research focused on developing second-
generation inhibitors with improved potency and pharmacokinetic profiles. Researchers at
Hoffmann-La Roche designed a series of novel bicyclic compounds, leading to the identification
of Ro 31-2201.
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The initial disclosure of Ro 31-2201 as a potent ACE inhibitor appeared in a 1984 publication:

e Attwood, M. R., et al. (1984). New potent inhibitors of angiotensin converting enzyme. FEBS
Letters, 165(2), 201-206.[1]

This key paper, though not readily available in its entirety, is widely cited in patent literature as
the first description of this compound.[2][3] Subsequent research in this chemical class by the
same company led to the development of cilazapril, a closely related and clinically used ACE
inhibitor. The structural similarities suggest a shared synthetic strategy and mechanism of
action.

Mechanism of Action: Inhibition of the Renin-
Angiotensin System

Ro 31-2201 exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a
central component of the renin-angiotensin system (RAS). The RAS is a hormonal cascade
that plays a critical role in regulating blood pressure and fluid balance.

The signaling pathway is initiated by the release of renin from the kidneys in response to low
blood pressure. Renin cleaves angiotensinogen, a circulating protein produced by the liver, to
form the decapeptide angiotensin I. ACE then converts the inactive angiotensin | into the potent
vasoconstrictor, angiotensin Il. Angiotensin Il binds to its type 1 (AT1) receptor on vascular
smooth muscle cells, causing them to contract and thus increasing blood pressure. Angiotensin
Il also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium
and water retention by the kidneys, further elevating blood pressure.

By inhibiting ACE, Ro 31-2201 prevents the formation of angiotensin Il, leading to vasodilation
(widening of blood vessels) and a reduction in aldosterone secretion. This dual action results in
a decrease in peripheral vascular resistance and a lowering of blood pressure.
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Figure 1: The Renin-Angiotensin System and the Site of Action of Ro 31-2201
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Figure 2: General Workflow for an ACE Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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